molecular formula C20H26N2O2S B441703 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 389083-68-5

1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B441703
CAS No.: 389083-68-5
M. Wt: 358.5g/mol
InChI Key: KWJFXYKQSGKYFV-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is an organic compound with the molecular formula C20H26N2O2S. It is a member of the phenylpiperazine class, characterized by a piperazine ring bound to a phenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering receptor activity .

Comparison with Similar Compounds

  • 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide
  • 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Comparison: 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is unique due to its specific structural features, such as the tert-butyl group and the phenylpiperazine core. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)17-9-11-19(12-10-17)25(23,24)22-15-13-21(14-16-22)18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJFXYKQSGKYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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